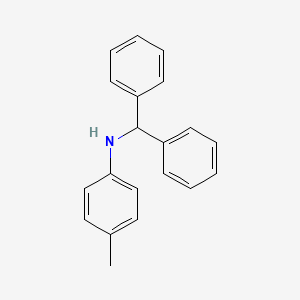

N-benzhydryl-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzhydryl-4-methylaniline or similar compounds often involves nucleophilic substitution reactions . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Applications De Recherche Scientifique

Ethylene Polymerization and Oligomerization

N-benzhydryl-4-methylaniline has been used in the research of late-transition metal complexes for ethylene polymerization and oligomerization . These complexes have shown superior performances in olefin polymerization . The catalytic behavior can be tuned by modifying the ligand back-bones or the N-bound aryl groups .

Catalyst Performance

When 2,6-benzhydryl-4-methylaniline was replaced by 2,4-diphenyl-6-methyl-aniline, complex 16 was obtained. It demonstrated high catalytic activity for ethylene polymerization with MMAO or MAO as cocatalyst . Al/Fe molar ratio and temperature played important roles in affecting the catalyst performance .

Biological Perspective

Benzhydryl amines, including N-benzhydryl-4-methylaniline, have shown activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase and other miscellaneous properties . They have gained conspicuous attention in organic chemistry due to their distinctive chemical as well as pharmaceutical properties .

.Safety and Hazards

The safety data sheet for N-Methylaniline indicates that it is toxic and exposure can cause damage to the central nervous system and can also cause liver and kidney failure . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

N-benzhydryl-4-methylaniline, also known as N-(diphenylmethyl)-4-methylaniline, is a complex organic compound. Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as diazotization . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular processes .

Result of Action

It’s known that the compound can undergo various chemical reactions, which may influence its interaction with its targets and subsequently lead to changes in cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

N-benzhydryl-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUQQOMGPXVHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2619981.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619986.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2619987.png)

![Methyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2619988.png)

![N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2619991.png)

![Tert-butyl (2S)-2-[4-[(2-chloroacetyl)amino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2619992.png)

![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)

![benzo[d]thiazol-2-yl(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2619996.png)